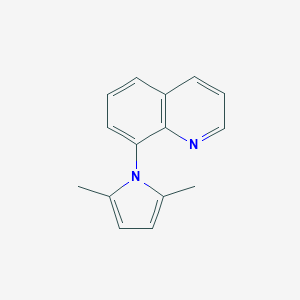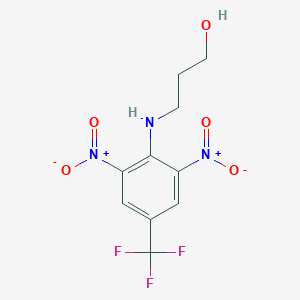
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-, also known as DTNB-Propanol, is a chemical compound that has been extensively used in scientific research applications. It is a nitrophenyl derivative of 1-propanol and is commonly used as a reagent to measure sulfhydryl groups in proteins. DTNB-Propanol has been used in various studies to understand the biochemical and physiological effects of different compounds on living organisms.
Wirkmechanismus
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l reacts with sulfhydryl groups in proteins to form a mixed disulfide bond. The reaction results in the formation of a yellow-colored product that can be measured spectrophotometrically. The reaction is highly specific for sulfhydryl groups and does not react with other functional groups in proteins.
Biochemische Und Physiologische Effekte
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has been used to study the effects of different compounds on the biochemical and physiological processes of living organisms. It has been used to study the effects of oxidative stress on proteins and the role of sulfhydryl groups in protein function. It has also been used to study the effects of different drugs on protein sulfhydryl groups and their potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has several advantages as a reagent in lab experiments. It is highly specific for sulfhydryl groups and does not react with other functional groups in proteins. It is also relatively easy to use and can be measured spectrophotometrically. However, it has some limitations, such as the fact that it can only measure free sulfhydryl groups and not those that are involved in disulfide bonds.
Zukünftige Richtungen
There are several future directions for the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l in scientific research. One potential direction is the development of new assays that use 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l to measure sulfhydryl groups in proteins. Another potential direction is the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l to study the effects of different compounds on protein sulfhydryl groups in vivo. Additionally, 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l could be used to study the role of sulfhydryl groups in disease processes and the potential therapeutic applications of targeting sulfhydryl groups in proteins.
In conclusion, 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l is a highly specific reagent that has been extensively used in scientific research applications. It has been used to study the effects of different compounds on protein sulfhydryl groups and their potential therapeutic applications. 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has several advantages as a reagent in lab experiments, but it also has some limitations. There are several future directions for the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l in scientific research, including the development of new assays and the study of the role of sulfhydryl groups in disease processes.
Synthesemethoden
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l can be synthesized by reacting 2,6-dinitro-4-(trifluoromethyl)aniline with 1-propanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the product is obtained in high yield after purification.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has been extensively used in scientific research applications to measure sulfhydryl groups in proteins. It is a commonly used reagent in assays such as Ellman's assay, which is used to measure the concentration of sulfhydryl groups in proteins. It has also been used in various studies to understand the biochemical and physiological effects of different compounds on living organisms.
Eigenschaften
CAS-Nummer |
62421-58-3 |
|---|---|
Produktname |
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)- |
Molekularformel |
C10H10F3N3O5 |
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
3-[2,6-dinitro-4-(trifluoromethyl)anilino]propan-1-ol |
InChI |
InChI=1S/C10H10F3N3O5/c11-10(12,13)6-4-7(15(18)19)9(14-2-1-3-17)8(5-6)16(20)21/h4-5,14,17H,1-3H2 |
InChI-Schlüssel |
JVVBEXCBMOLVAQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])C(F)(F)F |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])C(F)(F)F |
Andere CAS-Nummern |
62421-58-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



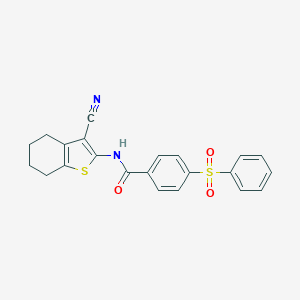
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
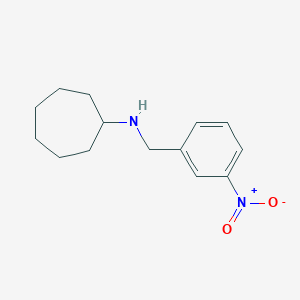
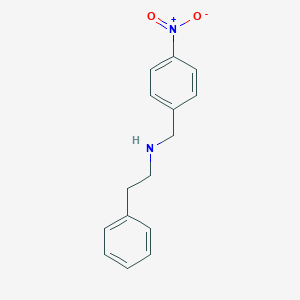
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
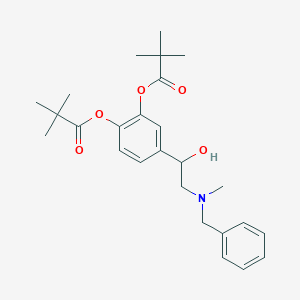
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
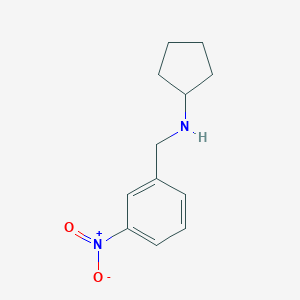
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
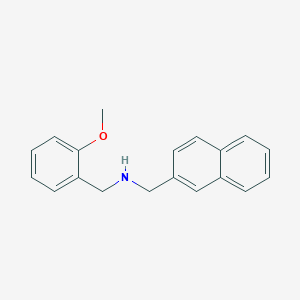
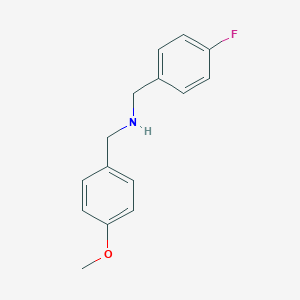
![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)
